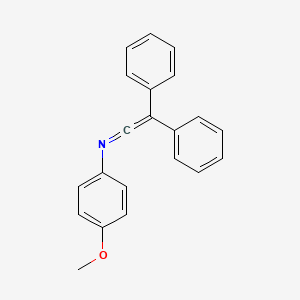
CID 4242736
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 4242736 is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group attached to the benzene ring and a diphenylethenylidene group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CID 4242736 can be synthesized through several methods. One common method involves the reaction of 4-methoxyaniline with benzaldehyde under acidic conditions to form the Schiff base. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction is carried out at room temperature and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
CID 4242736 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anilines.
Applications De Recherche Scientifique
CID 4242736 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of CID 4242736 involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the diphenylethenylidene group.
N-(4-Methoxybenzylidene)aniline: Similar structure but with a different substituent on the nitrogen atom.
4-Methoxy-N-(4-methoxybenzyl)aniline: Similar structure with an additional methoxy group
Uniqueness
CID 4242736 is unique due to the presence of both the methoxy and diphenylethenylidene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
40012-82-6 |
|---|---|
Formule moléculaire |
C21H17NO |
Poids moléculaire |
299.4 g/mol |
InChI |
InChI=1S/C21H17NO/c1-23-20-14-12-19(13-15-20)22-16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Clé InChI |
PECZEYXAIOTAOA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)N=C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















